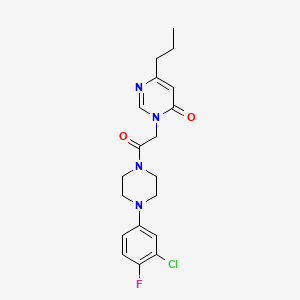

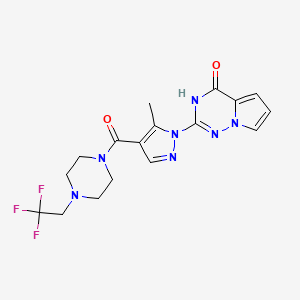

![molecular formula C14H17N3O3S2 B2607287 Ethyl 4-(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-3-oxobutanoate CAS No. 328018-12-8](/img/structure/B2607287.png)

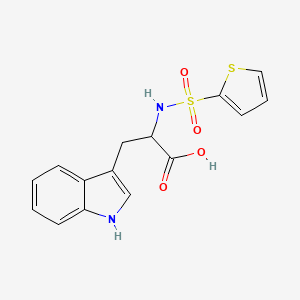

Ethyl 4-(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-3-oxobutanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Ethyl 4-(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-3-oxobutanoate” is a chemical compound with the molecular formula C14H17N3O3S2. It has an average mass of 339.433 Da and a monoisotopic mass of 339.071136 Da .

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, a novel series of pyrano[2,3-d]pyrimidine-2,4-dione analogues, which share a similar core structure, were synthesized as potential inhibitors against PARP-1 . The green synthesis of 7-amino-2,4-dioxo-5-(thiophen-2-yl)-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carbonitrile was achieved by treating cyclic compounds containing an active methylene group with thiophen-2-carbaldehyde and malononitrile in a solution of water:ethanol (1:1 ratio) as a three-component system for 2 hours .Molecular Structure Analysis

The molecular structure of this compound is based on a thieno[2,3-d]pyrimidin-2-yl core, which is substituted with various functional groups . The presence of the pyrano[2,3-d]pyrimidine 2,4 dione scaffold is important for interactions with the amino acids present in the NI site of the enzyme .Chemical Reactions Analysis

While specific chemical reactions involving “Ethyl 4-(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-3-oxobutanoate” are not mentioned in the available literature, related compounds have shown promising activity as PARP-1 inhibitors .科学的研究の応用

Synthesis of Complex Heterocyclic Compounds

Research into Ethyl 4-(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-3-oxobutanoate has led to the development of novel synthetic routes for creating a variety of heterocyclic compounds. For instance, the compound has been utilized in the synthesis of 2,4,6-trisubstituted 5-(2-alkylsulfanylethyl)pyrimidines, demonstrating its role in the formation of complex molecules with potential pharmaceutical applications (A. Arutyunyan, 2013). Furthermore, its involvement in the creation of novel pyrazolopyrimidines derivatives showcases its significance in the development of compounds with potential anticancer and anti-inflammatory properties (A. Rahmouni et al., 2016).

Antimicrobial and Anticancer Applications

The synthesis of novel heterocyclic compounds containing Ethyl 4-(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-3-oxobutanoate has been explored for antimicrobial and anticancer applications. Studies have shown that derivatives of this compound exhibit promising activity against various microbial strains and cancer cell lines, highlighting its potential as a precursor for the development of new therapeutic agents (M. E. Azab et al., 2013). Additionally, the synthesis of novel pyrazolopyrimidines derivatives has been evaluated for their anticancer activity, further emphasizing the compound's utility in the search for new anticancer therapies (H. Hafez et al., 2016).

Development of PARP-1 Inhibitors

The compound has also been investigated as a key precursor in the synthesis of thieno[3,2-e]pyrrolo[1,2-a]pyrimidine derivatives, which are important structural motifs for new PARP-1 inhibitors. These inhibitors play a crucial role in the treatment of various cancers by interfering with the DNA repair mechanisms in cancer cells, showcasing the compound's contribution to the development of novel cancer therapies (S. Shipilovskikh & A. Rubtsov, 2019).

作用機序

Target of Action

The primary target of Ethyl 4-(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-3-oxobutanoate is Poly (ADP-ribose) polymerases-1 (PARP-1) . PARP-1 is a highly conserved DNA-binding protein and is the most extensively expressed member of the poly (ADP-ribose) polymerases (PARPs) family . They regulate a number of cellular processes including surveillance of genome integrity, cellular differentiation, regulation of gene transcription, inflammation, mitosis, cell cycle progression, initiation of DNA damage response and apoptosis .

Mode of Action

Ethyl 4-(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-3-oxobutanoate interacts with its target, PARP-1, by inhibiting its activity . PARP-1 is a known sensor of DNA damage as it is responsible for DNA base excision repair (BER) and DNA single-strand break (SSB) repair . Damaged DNA activates PARP-1 to cleave its substrate nicotinamide adenine dinucleotide (NAD+) and to catalyze the addition of ADP-ribose units to it and to nuclear target proteins to recruit BER components to facilitate DNA repair process and cell survival . By inhibiting PARP-1, Ethyl 4-(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-3-oxobutanoate compromises the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death .

Biochemical Pathways

The inhibition of PARP-1 by Ethyl 4-(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-3-oxobutanoate affects the DNA repair pathway . This results in the accumulation of DNA damage, leading to genomic instability and ultimately cell death .

Pharmacokinetics

Most of the synthesized compounds in the same class were predicted to have good pharmacokinetics properties in a theoretical kinetic study .

Result of Action

The result of the action of Ethyl 4-(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-3-oxobutanoate is the inhibition of PARP-1, leading to genomic dysfunction and cell death . This makes it a potential therapeutic agent for cancer treatment .

将来の方向性

The future directions for this compound could involve further exploration of its potential as a PARP-1 inhibitor, given the promising activity of related compounds . Further studies could also investigate its potential antiviral activity, as suggested by the antiviral activity observed for related compounds .

特性

IUPAC Name |

ethyl 4-(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-3-oxobutanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O3S2/c1-4-20-10(19)5-9(18)6-21-14-16-12(15)11-7(2)8(3)22-13(11)17-14/h4-6H2,1-3H3,(H2,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFZTVPSDOHXIGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)CSC1=NC(=C2C(=C(SC2=N1)C)C)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

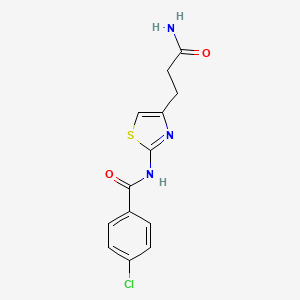

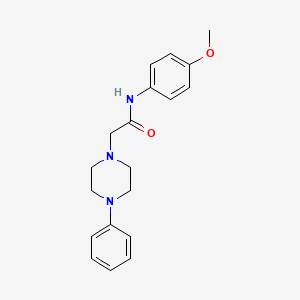

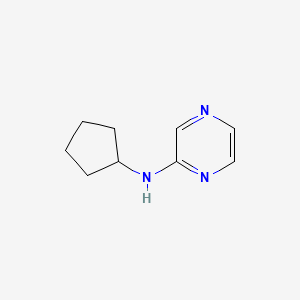

![4-[cyclohexyl(methyl)sulfamoyl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2607205.png)

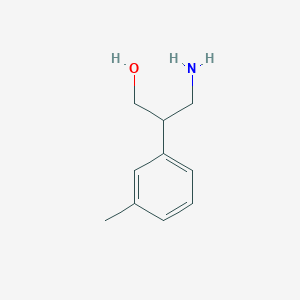

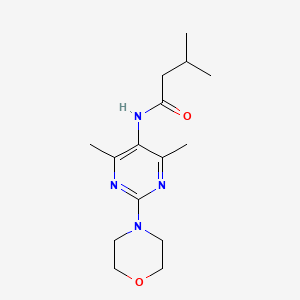

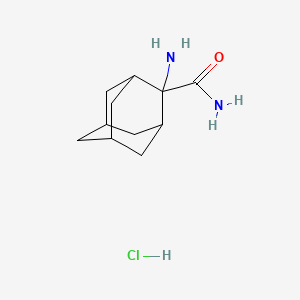

![(1S,3R,4R)-3-Hydroxybicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B2607210.png)

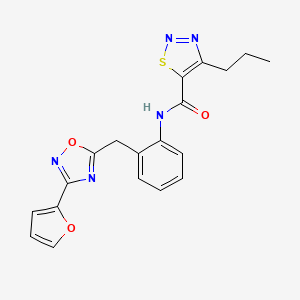

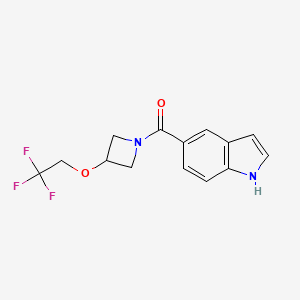

![3-(3,3,3-Trifluoropropyl)bicyclo[1.1.1]pentan-1-amine;hydrochloride](/img/structure/B2607221.png)